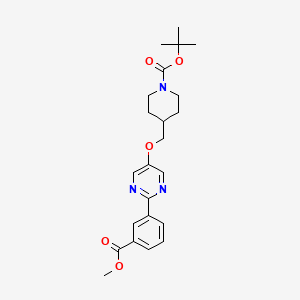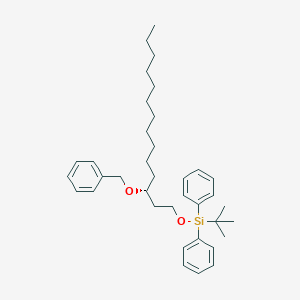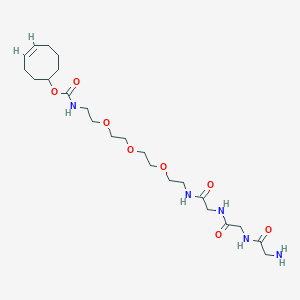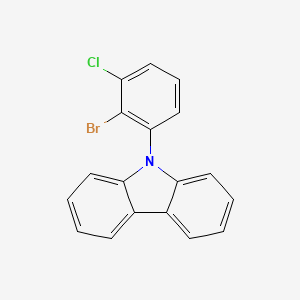![molecular formula C11H22ClN3O4S B11830626 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a diazabicyclo[2.2.2]octane core, a tert-butoxycarbonyl group, and a sulfamoyl chloride moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 1,4-diazabicyclo[2.2.2]octane with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected intermediate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection: Acidic reagents like trifluoroacetic acid are used to remove the tert-butoxycarbonyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine, which can be further functionalized.
科学研究应用
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Employed in the modification of biomolecules and as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its ability to undergo specific chemical reactions due to the presence of reactive functional groups. The sulfamoyl chloride group can react with nucleophiles, while the tert-butoxycarbonyl group serves as a protecting group that can be selectively removed. These properties make it a versatile reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- 1,4-Diazabicyclo[2.2.2]octane
- tert-Butoxycarbonyl chloride
Uniqueness
1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in nucleophilic substitution reactions.
属性
分子式 |
C11H22ClN3O4S |
|---|---|
分子量 |
327.83 g/mol |
IUPAC 名称 |
tert-butyl N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)carbamate;chloride |
InChI |
InChI=1S/C11H21N3O4S.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;/h4-9H2,1-3H3;1H |
InChI 键 |
BSBKMTDGKGRMMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)[N+]12CCN(CC1)CC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)

![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)


![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)

